1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one

Catalog No.
S12183686
CAS No.
M.F
C7H5F3N2O3
M. Wt
222.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-...

Product Name

1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one

IUPAC Name

1-methyl-5-nitro-3-(trifluoromethyl)pyridin-2-one

Molecular Formula

C7H5F3N2O3

Molecular Weight

222.12 g/mol

InChI

InChI=1S/C7H5F3N2O3/c1-11-3-4(12(14)15)2-5(6(11)13)7(8,9)10/h2-3H,1H3

InChI Key

BFLLDGRXHRIPSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)C(F)(F)F)[N+](=O)[O-]

1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C7H5F3N2O3C_7H_5F_3N_2O_3 and a molecular weight of approximately 222.12 g/mol. It features a pyridine ring substituted with a methyl group, a nitro group, and a trifluoromethyl group. This compound is characterized by its unique structure, which includes a highly electronegative trifluoromethyl group that significantly influences its chemical properties and reactivity. The compound is identified by the CAS number 1879052-51-3 and has various applications in chemical synthesis and biological research .

Typical of pyridine derivatives. These reactions include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amino group, allowing for further substitution reactions.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho or para positions on the pyridine ring.
  • Condensation Reactions: This compound can react with various nucleophiles to form more complex structures, particularly in the presence of suitable catalysts.

The reactivity of the compound is enhanced by the electron-withdrawing nature of the nitro and trifluoromethyl groups, which stabilize certain intermediates during these reactions.

The synthesis of 1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one can be achieved through several methods:

  • Nitration of Pyridine Derivatives: Starting from 3-(trifluoromethyl)pyridine, nitration using nitric acid can yield the desired nitro compound.
  • Methylation Reactions: Methylation can be performed using methyl iodide in the presence of a base to introduce the methyl group at the nitrogen position.
  • Fluorination Techniques: The trifluoromethyl group can be introduced via fluorination methods such as using trifluoroacetic acid or specialized reagents designed for fluorination.

These methods highlight the versatility and accessibility of synthesizing this compound in laboratory settings.

1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one has several notable applications:

  • Pharmaceutical Development: Due to its potential biological activity, it is explored as a lead compound in drug discovery.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic molecules.
  • Agricultural Chemicals: The compound may have applications in developing agrochemicals due to its bioactive properties.

Interaction studies involving 1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial in understanding how this compound might modulate biological pathways and contribute to therapeutic effects.

Several compounds share structural similarities with 1-Methyl-5-nitro-3-(trifluoromethyl)pyridin-2(1H)-one, which can provide insight into its uniqueness:

Compound NameCAS NumberSimilarity Index
3-Nitro-5-(trifluoromethyl)pyridin-2(1H)-one33252-64-10.71
5-Fluoro-3-nitropyridin-2(1H)-one136888-20-50.71
N-(4-Nitro-3-(trifluoromethyl)phenyl)acetamide39312-40.71
N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide883028-23-70.69
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one22123-19-90.68

XLogP3

0.8

Hydrogen Bond Acceptor Count

6

Exact Mass

222.02522651 g/mol

Monoisotopic Mass

222.02522651 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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